molecular formula C14H16N2 B2988103 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 890090-95-6

1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2988103
CAS No.: 890090-95-6
M. Wt: 212.296
InChI Key: JIDRGEGDAHDJFW-UHFFFAOYSA-N
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Description

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine and a variety of alkylpyrazines are flavor and aroma compounds found in baked and roasted foods .


Synthesis Analysis

The main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines . For example, pyrazolo[3,4-d]-thiazoles were prepared by the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system .


Molecular Structure Analysis

In organic chemistry, tolyl groups are functional groups related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .


Chemical Reactions Analysis

Pyrazine and its derivatives have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . They possess distinct chemical reactivity profiles .


Physical and Chemical Properties Analysis

Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .

Scientific Research Applications

Potential in Cancer Therapy

Research into the applications of compounds similar to 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine often explores their utility in treating various types of cancer. For example, CI-980, belonging to a novel class of 1,2-dihydropyrido[3,4-b]pyrazines, has been studied for its ability to inhibit tubulin polymerization, presumably by binding to the colchicine binding site of tubulin, indicating a potential mechanism through which related compounds might exert antitumor effects (Rowinsky et al., 1997).

Metabolic Insights

The study of this compound and related compounds provides valuable insights into their metabolic pathways, which can be crucial for understanding their therapeutic potential and safety profiles. For instance, the metabolism, excretion, and pharmacokinetics of related compounds have been detailed in clinical settings to inform their use in treating diseases like myelofibrosis (Shilling et al., 2010).

Neurological Applications

Some research has explored the neurological effects of related compounds, shedding light on potential applications in treating neurological disorders. The study of MK-212, for example, has provided insights into how serotonin receptor agonists can influence neurochemical pathways, suggesting avenues for research into compounds like this compound in the context of neurological health (Lowy & Meltzer, 1988).

Pharmacokinetic Characterization

Understanding the pharmacokinetics of compounds is essential for their development into therapeutic agents. Research into the pharmacokinetics of oltipraz, a compound with a similar structure, has provided insights into how such compounds are metabolized and distributed within the body, offering a basis for further research into the pharmacokinetics of this compound (Kim et al., 2010).

Environmental and Dietary Exposures

The study of pyrazine derivatives, including potential metabolites and exposure biomarkers related to dietary intake and environmental exposure, offers another area of application. For example, the investigation of urine metabolome profiles after dietary interventions with differently cooked potatoes identified metabolites derived from Maillard reactions, which include pyrazine derivatives, highlighting the impact of dietary and environmental exposures on human health (Zhou et al., 2020).

Safety and Hazards

While specific safety data for “1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not available, it’s important to note that hazards for skin and eye contact, and respiratory exposure are recognized for many pyrazine derivatives . Most are classified as irritating to the respiratory system .

Future Directions

Pyrazine and phenazine compounds demonstrate biological activities relevant to the treatment of disease . They have shown potential therapeutic value, including several clinically used agents . Future research may focus on understanding the contribution of HOMO, SHOMO, and THOMO to the mixed-orbital charge transport of organic semiconductors .

Properties

IUPAC Name

1-(4-methylphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)14-13-3-2-9-16(13)10-8-15-14/h2-7,9,14-15H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDRGEGDAHDJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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